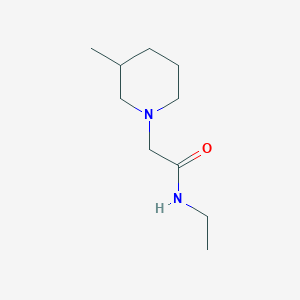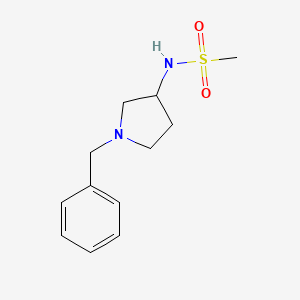
N-ethyl-2-(3-methylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(3-methylpiperidin-1-yl)acetamide, also known as N-Ethylhexedrone or Hexen, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has been reported to have stimulant and euphoric effects. The chemical structure of N-Ethylhexedrone is similar to other cathinones, such as mephedrone and methylone, which are known to have abuse potential. N-Ethylhexedrone has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
作用机制
The mechanism of action of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to be responsible for the stimulant and euphoric effects of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone.
Biochemical and Physiological Effects:
N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which are common effects of stimulant drugs. It has also been reported to cause vasoconstriction and bronchodilation, which may contribute to its stimulant effects. N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been shown to increase dopamine and norepinephrine release in the brain, which are neurotransmitters that play a key role in reward and motivation. This suggests that N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone may have abuse potential.
实验室实验的优点和局限性
N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It has been shown to have stimulant effects similar to other cathinones, which makes it a useful tool for studying the neurobiological mechanisms of drug addiction and abuse. However, N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone also has limitations. It has been reported to have abuse potential and may be difficult to obtain due to legal restrictions on its use.
未来方向
There are several potential future directions for research on N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone. One area of interest is the neurobiological mechanisms underlying its stimulant effects. Further research is needed to understand how N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone affects neurotransmitter release and reuptake in the brain. Another area of interest is the potential therapeutic applications of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone. It has been reported to have potential as a treatment for depression and other psychiatric disorders, but more research is needed to explore these possibilities. Finally, there is a need for research on the long-term effects of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone use, particularly in terms of its potential for addiction and other adverse health effects.
合成方法
The synthesis of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone involves the reaction of 2-bromo-1-phenyl-1-pentanone with N-ethyl-3-methylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-2-(3-methylpiperidin-1-yl)acetamide in high yield. The synthesis of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have stimulant effects similar to other cathinones, such as mephedrone and methylone. This makes it a useful tool for studying the neurobiological mechanisms underlying drug addiction and abuse. N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been shown to increase dopamine and norepinephrine release in the brain, which are neurotransmitters that play a key role in reward and motivation. This suggests that N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone may be useful in studying the neurochemical basis of addiction and other psychiatric disorders.
属性
IUPAC Name |
N-ethyl-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11-10(13)8-12-6-4-5-9(2)7-12/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPADABJHJORIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
